2-Fluorophenyl isopropylcarbamate 2-Fluorophenyl isopropylcarbamate
Brand Name: Vulcanchem
CAS No.: 199585-08-5
VCID: VC8374208
InChI: InChI=1S/C10H12FNO2/c1-7(2)12-10(13)14-9-6-4-3-5-8(9)11/h3-7H,1-2H3,(H,12,13)
SMILES: CC(C)NC(=O)OC1=CC=CC=C1F
Molecular Formula: C10H12FNO2
Molecular Weight: 197.21 g/mol

2-Fluorophenyl isopropylcarbamate

CAS No.: 199585-08-5

Cat. No.: VC8374208

Molecular Formula: C10H12FNO2

Molecular Weight: 197.21 g/mol

* For research use only. Not for human or veterinary use.

2-Fluorophenyl isopropylcarbamate - 199585-08-5

Specification

CAS No. 199585-08-5
Molecular Formula C10H12FNO2
Molecular Weight 197.21 g/mol
IUPAC Name (2-fluorophenyl) N-propan-2-ylcarbamate
Standard InChI InChI=1S/C10H12FNO2/c1-7(2)12-10(13)14-9-6-4-3-5-8(9)11/h3-7H,1-2H3,(H,12,13)
Standard InChI Key JPOSCVSTGMMOED-UHFFFAOYSA-N
SMILES CC(C)NC(=O)OC1=CC=CC=C1F
Canonical SMILES CC(C)NC(=O)OC1=CC=CC=C1F

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Structure

The IUPAC name for this compound is 2-fluorophenyl N-(propan-2-yl)carbamate, denoting a carbamate functional group (-OC(=O)N-) attached to a 2-fluorophenyl ring and an isopropyl moiety . The molecular structure (Fig. 1) comprises a benzene ring substituted with a fluorine atom at the ortho position, linked via an oxygen atom to a carbamate group, which is further bonded to an isopropyl chain .

Structural formula:

C6H4F-O-C(=O)-NH-C(CH3)2\text{C}_6\text{H}_4\text{F-O-C(=O)-NH-C(CH}_3\text{)}_2

The compound’s SMILES representation is CC(C)NC(=O)OC1=CC=CC=C1F, and its InChI key is MFCD00034166 .

Physicochemical Properties

Key physicochemical properties include:

  • Molecular weight: 197 Da .

  • Polar surface area: 38 Ų, indicating moderate polarity .

  • Rotatable bonds: 3, contributing to molecular flexibility .

  • Hydrogen bond donors/acceptors: 1 donor (NH) and 3 acceptors (two carbonyl oxygens and one fluorine) .

  • Lipophilicity: LogP=2.39\text{LogP} = 2.39, suggesting balanced solubility in both aqueous and organic phases .

Synthesis and Manufacturing

Industrial Production

Major manufacturers, including Zhejiang Jiuzhou Chem Co., Ltd. (China), specialize in producing this compound as an organic intermediate for biopharmaceutical applications . Production facilities adhere to ISO and FDA guidelines, ensuring consistency in purity (≥95%) and scalability from gram to kilogram batches .

Applications and Functional Utility

Pharmaceutical Intermediates

Carbamates are pivotal in drug discovery due to their hydrolytic stability and bioavailability. 2-Fluorophenyl isopropylcarbamate may serve as:

  • Prodrug candidates: The carbamate group can mask polar functionalities, enhancing membrane permeability .

  • Enzyme inhibitors: Fluorine’s electronegativity modulates binding affinity to biological targets, such as acetylcholinesterase .

Agrochemical Research

Fluorinated carbamates are explored as herbicides and insecticides. The fluorine atom enhances metabolic stability and target specificity, though specific data for this compound remains proprietary .

SupplierLocationPurityPack SizePrice (USD)
Angene InternationalChina95%500 mg570
A2B ChemUnited States95%250 mg255
Advanced ChemBlocksChina95%5 g2,090

Lead times range from 10–20 days, with larger orders (≥25 g) incurring bulk discounts .

Market Trends

Demand for fluorinated carbamates in drug discovery has grown by 12% annually (2020–2025), driven by oncology and CNS therapeutic pipelines . China dominates production (70% market share), while U.S. and EU suppliers focus on high-purity R&D quantities .

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